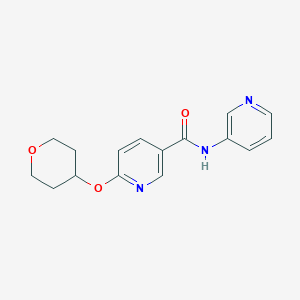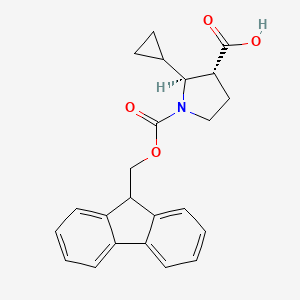
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
作用機序
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid acts as a potent and selective inhibitor of GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By increasing GABA levels, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid enhances GABAergic neurotransmission, leading to a range of physiological and behavioral effects.
生化学的および生理学的効果
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to produce a range of biochemical and physiological effects, including increased levels of GABA in the brain, enhanced GABAergic neurotransmission, and reduced neuronal excitability. In preclinical studies, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has also been investigated for its potential use as a cognitive enhancer and as a potential treatment for schizophrenia.
実験室実験の利点と制限
One of the main advantages of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is its potent and selective inhibition of GABA aminotransferase, which allows for precise modulation of GABAergic neurotransmission. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the main limitations of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is its potential toxicity, particularly at high doses. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid may interact with other drugs or compounds that affect GABAergic neurotransmission, leading to potential drug-drug interactions.
将来の方向性
There are several potential future directions for research on (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could lead to improved therapeutic outcomes and reduced toxicity. In addition, further research is needed to elucidate the mechanisms underlying the anticonvulsant, anxiolytic, and anti-addictive effects of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, as well as its potential use as a cognitive enhancer and as a treatment for schizophrenia. Finally, future studies should also investigate potential drug-drug interactions with (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid and other compounds that affect GABAergic neurotransmission.
Conclusion
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is a potent and selective inhibitor of GABA aminotransferase, with potential therapeutic applications in a variety of neurological and psychiatric disorders. Its mechanism of action involves enhancing GABAergic neurotransmission, leading to a range of physiological and behavioral effects. While (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has several advantages, including its potent and selective inhibition of GABA aminotransferase and favorable pharmacokinetic profile, it also has potential limitations, including its potential toxicity and potential drug-drug interactions. Future research should focus on developing more potent and selective inhibitors of GABA aminotransferase, elucidating the mechanisms underlying the effects of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, and investigating potential drug-drug interactions.
合成法
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. One of the most commonly used methods involves the condensation of 4-methylpentanoic acid with cyclopentylcarbonyl chloride, followed by amidation with ammonia. The resulting product is then purified through column chromatography.
科学的研究の応用
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has also been investigated for its potential use as a cognitive enhancer and as a potential treatment for schizophrenia.
特性
IUPAC Name |
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(11(15)16)14-12(17)13-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFDPOBJWIMIH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

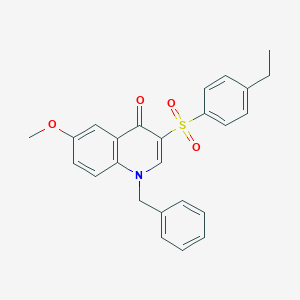
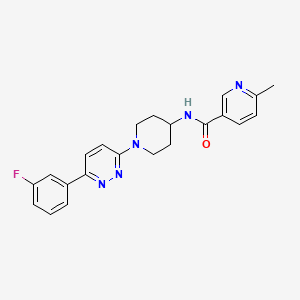
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2558258.png)
![2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2558260.png)
![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-2-furamide](/img/structure/B2558263.png)
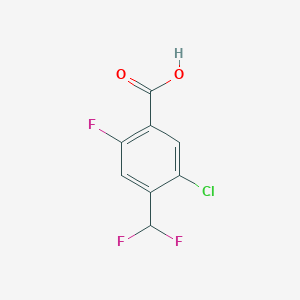
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2558265.png)
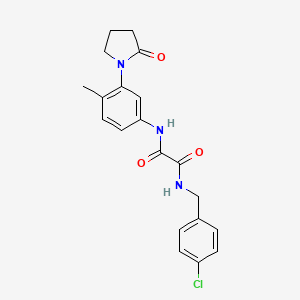
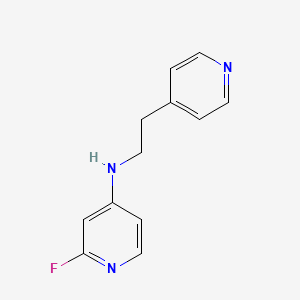
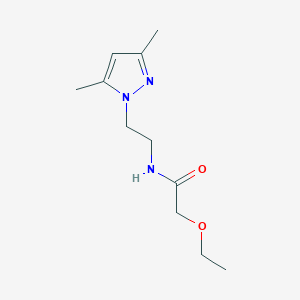
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)
